molecular formula C18H18N2OS B2513019 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole CAS No. 863001-02-9

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

Cat. No.: B2513019
CAS No.: 863001-02-9
M. Wt: 310.42
InChI Key: MKSMBEKZQUUFNT-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole is a benzothiazole derivative featuring a 3,4-dihydroisoquinoline moiety at the 2-position and an ethoxy substituent at the 6-position of the benzothiazole core. The ethoxy group at position 6 likely influences electronic properties, solubility, and binding interactions compared to other substituents.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMBEKZQUUFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Chemical Reactions Analysis

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific atoms or groups within the molecule .

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The mechanism involves enhancing acetylcholine levels by inhibiting the enzyme that breaks it down.

Case Study : A study on benzothiazole derivatives demonstrated significant inhibitory activity against acetylcholinesterase, with some compounds showing IC50 values as low as 2.7 µM, indicating their potential for further development as therapeutic agents for Alzheimer's disease .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with various biological targets involved in cancer progression.

Case Study : Research involving substituted thiazole and benzothiazole derivatives has shown promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole exhibited significant activity against colon and ovarian cancer cells, with GI50 values ranging from 0.25 to 0.69 µM .

Data Tables

Compound NameTargetIC50 Value (µM)Remarks
Benzothiazole Derivative AAcetylcholinesterase2.7Strong inhibitor
Benzothiazole Derivative BColon Cancer (NCI)0.41–0.69High activity
Benzothiazole Derivative COvarian Cancer (NCI)0.25–5.01Promising candidate

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme aldose reductase, preventing the reduction of glucose to sorbitol. This inhibition helps to reduce the accumulation of sorbitol in tissues, which is a key factor in the development of diabetic complications . The compound’s interaction with other molecular targets, such as peroxisome proliferator-activated receptors, also contributes to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Core

Several analogs with varying substituents on the benzothiazole ring have been synthesized and characterized. Key examples from include:

  • N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4k)
  • N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4m)
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4n)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (4n) and fluoro (4m) substituents, being electron-withdrawing, result in higher melting points (255–260°C) compared to methoxy (4k, 240.6°C), which is electron-donating. The ethoxy group in the target compound is expected to reduce melting point and enhance solubility relative to nitro analogs .
  • Synthetic Yields : Yields decrease with steric or electronic complexity (e.g., 86.4% for 4k vs. 71.83% for 4n), suggesting synthetic challenges for nitro-substituted derivatives .

Core Structural Variations: Benzothiazole vs. Benzamide

, and 8 describe compounds where the 3,4-dihydroisoquinoline moiety is linked to benzamide cores rather than benzothiazole. For example:

  • N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide ()
  • N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide ()

Key Observations :

  • Synthetic Efficiency : Benzamide derivatives exhibit variable yields (48.9–93%), influenced by coupling reagents (e.g., HATU vs. EDCI) and purification methods (prep-HPLC vs. prep-TLC) .
  • Structural Flexibility : The benzamide core allows modular substitution (e.g., pyrrolidine in ), whereas benzothiazole derivatives prioritize heterocyclic rigidity .

Thiazole- and Triazole-Containing Analogs

and highlight compounds with fused thiazole/triazole systems:

  • 5-((2-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
  • Thiazole derivatives (11a-c) ()

Key Comparisons :

  • Complexity vs. Bioactivity : The triazole-thiazole hybrid in (MW 424.9) introduces additional hydrogen-bonding sites but complicates synthesis. In contrast, the target compound’s simpler benzothiazole core may offer better pharmacokinetic properties .
  • Spectral Confirmation : Analogs in and rely on LCMS and NMR for structural validation, similar to methods used for benzothiazole derivatives in .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole is a member of a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Chemical Formula : C17_{17}H18_{18}N2_{2}OS
  • Molecular Weight : 298.40 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing both isoquinoline and thiazole moieties exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazole derivatives:

  • Study Findings : A study evaluating various benzothiazole derivatives reported that compounds with similar structures exhibited potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 µg/mL against tested organisms, indicating strong efficacy .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been widely studied:

  • Case Study : A series of compounds derived from isoquinoline were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound showed promising AChE inhibitory activity with IC50 values ranging from 2.7 µM to 10 µM .

Anti-inflammatory Activity

Thiazole-containing compounds have been associated with anti-inflammatory properties:

  • Research Data : In vitro assays demonstrated that certain thiazole derivatives inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for reducing inflammation in various pathological conditions .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown (e.g., AChE), leading to increased levels of acetylcholine in the brain.
  • Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, contributing to its antimicrobial effects.

Data Summary Table

Biological ActivityAssessed CompoundsIC50/MIC ValuesReference
AntimicrobialVarious benzothiazolesMIC = 50 µg/mL
NeuroprotectiveIsoquinoline derivativesIC50 = 2.7 - 10 µM
Anti-inflammatoryThiazole derivativesNot specified

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